methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate is a useful research compound. Its molecular formula is C19H16FN3O4 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.11248416 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H18FN3O3. The structure features a pyrazole ring, which is known for its versatility in biological applications. The presence of the 4-fluorophenyl and methoxy groups enhances its lipophilicity and potentially its binding affinity to biological targets.
Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antimicrobial Properties : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
- Anticancer Activity : Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of this compound against common pathogens is summarized in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 μg/mL | Bactericidal |
Escherichia coli | 31.250 μg/mL | Bacteriostatic |
Pseudomonas aeruginosa | 62.500 μg/mL | Bactericidal |
This data indicates that the compound exhibits strong activity against Staphylococcus aureus, a common cause of skin infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The results are presented in Table 2.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of migration |
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of this compound in animal models. The compound was administered to mice subjected to induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Study on Anticancer Efficacy
In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed that at concentrations above 5 μM, there was a marked increase in apoptotic cells as evidenced by flow cytometry analysis. This suggests that this compound may serve as a promising candidate for breast cancer therapy .
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-26-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(4-8-14)19(25)27-2/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPRUALAIKANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.